molecular formula C18H13Br2N3O4 B2865531 (E)-2-cyano-3-(3,5-dibromo-2-ethoxyphenyl)-N-(4-nitrophenyl)prop-2-enamide CAS No. 380478-08-0

(E)-2-cyano-3-(3,5-dibromo-2-ethoxyphenyl)-N-(4-nitrophenyl)prop-2-enamide

Cat. No.: B2865531
CAS No.: 380478-08-0
M. Wt: 495.127
InChI Key: NXOPABOZXQVYIW-UHFFFAOYSA-N
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Description

(E)-2-cyano-3-(3,5-dibromo-2-ethoxyphenyl)-N-(4-nitrophenyl)prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of a carbon-carbon double bond conjugated with an amide group. This compound features a cyano group, dibromo substituents, an ethoxy group, and a nitrophenyl group, making it a molecule of interest in various chemical research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-3-(3,5-dibromo-2-ethoxyphenyl)-N-(4-nitrophenyl)prop-2-enamide typically involves multi-step organic reactions. One possible synthetic route could start with the bromination of 2-ethoxyphenyl compounds, followed by the introduction of the cyano group through nucleophilic substitution. The final step might involve the formation of the enamide linkage through a condensation reaction with 4-nitroaniline under basic conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-3-(3,5-dibromo-2-ethoxyphenyl)-N-(4-nitrophenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the nitro group or reduce the cyano group to an amine.

    Substitution: Halogen atoms (bromine) can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or electrophiles like bromine (Br₂) in the presence of a catalyst.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, reduction of the nitro group could yield an amine derivative, while substitution of bromine atoms could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-cyano-3-(3,5-dibromo-2-ethoxyphenyl)-N-(4-nitrophenyl)prop-2-enamide can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.

Biology and Medicine

The compound may have potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features could be explored for activity against specific biological targets.

Industry

In the industrial sector, such compounds can be used in the development of new materials, including polymers and advanced composites. Their reactivity and functional groups make them suitable for various applications.

Mechanism of Action

The mechanism of action of (E)-2-cyano-3-(3,5-dibromo-2-ethoxyphenyl)-N-(4-nitrophenyl)prop-2-enamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-cyano-3-(3,5-dibromo-2-methoxyphenyl)-N-(4-nitrophenyl)prop-2-enamide
  • (E)-2-cyano-3-(3,5-dichloro-2-ethoxyphenyl)-N-(4-nitrophenyl)prop-2-enamide

Uniqueness

The uniqueness of (E)-2-cyano-3-(3,5-dibromo-2-ethoxyphenyl)-N-(4-nitrophenyl)prop-2-enamide lies in its specific substituents, which can influence its reactivity and potential applications. The presence of both bromine and nitro groups, along with the cyano and ethoxy functionalities, provides a distinct chemical profile compared to similar compounds.

Properties

IUPAC Name

(E)-2-cyano-3-(3,5-dibromo-2-ethoxyphenyl)-N-(4-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Br2N3O4/c1-2-27-17-11(8-13(19)9-16(17)20)7-12(10-21)18(24)22-14-3-5-15(6-4-14)23(25)26/h3-9H,2H2,1H3,(H,22,24)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXOPABOZXQVYIW-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Br)Br)C=C(C#N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1Br)Br)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Br2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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